molecular formula C15H23N3O4 B1381398 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803611-22-4

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1381398
CAS RN: 1803611-22-4
M. Wt: 309.36 g/mol
InChI Key: FQZANOCLESEKCT-UHFFFAOYSA-N
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Description

This compound is a member of the class of pyrazoles . It is functionally related to a N-methylpyrazole . The compound has a molecular weight of 309.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 309.37 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds

    This compound has been synthesized as a part of various novel compounds and intermediates, which are critical in medicinal chemistry and drug development. For instance, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of a related compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the versatility of this chemical structure in synthetic chemistry (Richter et al., 2009).

  • Crystallographic Studies

    The compound has been included in studies that involve crystallography to understand molecular structures better. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided insights into the molecular structure through spectroscopic and X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Applications in Medicinal Chemistry

  • Role in Cancer Research

    Derivatives of this compound have been studied in the context of cancer treatment. An example is the Aurora kinase inhibitor, which may have potential therapeutic applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

  • Development of Bioactive Compounds

    The compound serves as an intermediate in the synthesis of biologically active compounds like crizotinib, highlighting its significance in developing therapeutic agents (Kong et al., 2016).

  • Inhibitors Synthesis

    Novel (4-piperidinyl)-piperazine derivatives synthesized from this compound have been evaluated as non-selective inhibitors for ACC1/2, suggesting its role in enzymatic inhibition and potential therapeutic applications (Chonan et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZANOCLESEKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid

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